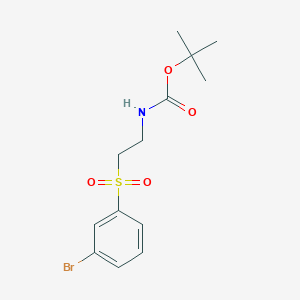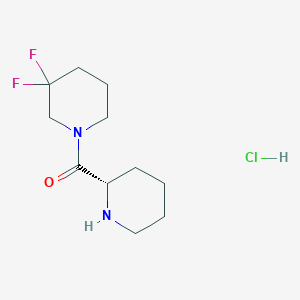![molecular formula C15H21ClN2O2 B12068679 tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)
tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorophenyl pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-(4-hydroxycyclohexyl)carbamate
- Tert-butyl N-(piperidin-4-yl)carbamate
- Tert-butyl N-(4-iodobutyl)carbamate
Uniqueness
Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the chlorophenyl group and the pyrrolidine ring, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C15H21ClN2O2 |
|---|---|
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) |
Clave InChI |
JSADRIFVCGKTOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)
![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)







![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)
